Levulinic anhydride

Catalog No.
S3552930
CAS No.
40608-06-8
M.F
C10H14O5
M. Wt
214.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levulinic anhydride

CAS Number

40608-06-8

Product Name

Levulinic anhydride

IUPAC Name

4-oxopentanoyl 4-oxopentanoate

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

InChI

InChI=1S/C10H14O5/c1-7(11)3-5-9(13)15-10(14)6-4-8(2)12/h3-6H2,1-2H3

InChI Key

IGPUFFYCAUBNIY-UHFFFAOYSA-N

SMILES

CC(=O)CCC(=O)OC(=O)CCC(=O)C

Canonical SMILES

CC(=O)CCC(=O)OC(=O)CCC(=O)C

Levulinic anhydride is a cyclic compound derived from levulinic acid, which is a five-carbon organic compound known for its versatile applications as a platform chemical. The structure of levulinic anhydride consists of a five-membered ring formed by the dehydration of two molecules of levulinic acid. This transformation typically occurs under acidic conditions or through the use of coupling agents such as dicyclohexylcarbodiimide. Levulinic anhydride can be synthesized in high yields and is recognized for its potential in various chemical processes and applications in the pharmaceutical and polymer industries .

, primarily due to its reactive carbonyl groups. Key reactions include:

  • Hydrolysis: In the presence of water, levulinic anhydride can revert to levulinic acid.
  • Aldol Condensation: It can undergo aldol condensation with aldehydes and ketones, leading to the formation of larger carbon skeletons.
  • Nucleophilic Additions: The carbonyl groups are susceptible to nucleophilic attack, allowing for the formation of various derivatives, including esters and amides .

Levulinic anhydride can be synthesized through several methods:

  • Dehydration of Levulinic Acid: This is the most common method where levulinic acid is dehydrated using coupling agents like dicyclohexylcarbodiimide or under acidic conditions.
  • Catalytic Processes: Various catalysts can facilitate the conversion of levulinic acid to its anhydride form, enhancing yield and selectivity.
  • Gas-Phase Reactions: Some studies have explored gas-phase reactions involving levulinic acid to produce levulinic anhydride along with other products such as maleic anhydride .

Levulinic anhydride has several notable applications:

  • Chemical Intermediates: It serves as a precursor for the synthesis of various chemicals, including pharmaceuticals and agrochemicals.
  • Polymer Production: The compound is utilized in creating bio-based polymers, contributing to sustainable material development.
  • Solvent and Plasticizer: Due to its chemical properties, it can be used as a solvent or plasticizer in various formulations .

Studies on the interactions of levulinic anhydride with other compounds have highlighted its reactivity profile. It has been shown to interact with nucleophiles effectively, leading to diverse product formations. Additionally, research into its compatibility with other bioactive compounds suggests potential synergistic effects when used in formulations aimed at enhancing biological activity .

Levulinic anhydride shares structural similarities with several other compounds derived from biomass or organic synthesis. Below are some similar compounds along with a comparison highlighting their uniqueness:

CompoundStructure TypeUnique Features
Levulinic AcidLinearPrecursor to levulinic anhydride; versatile platform chemical.
Maleic AnhydrideCyclicUsed extensively in polymer chemistry; derived from oxidative cleavage processes involving levulinic acid.
Succinic AnhydrideCyclicSimilar reactivity but derived from different starting materials; used in food additives and biodegradable plastics.
Fumaric AcidLinearIsomer of maleic acid; used in food and pharmaceutical applications but less reactive than levulinic compounds.
Gamma-ValerolactoneCyclic lactoneDerived from biomass; used as a solvent and fuel additive but distinct in structure and properties compared to levulinic derivatives .

Levulinic anhydride's unique five-membered ring structure allows it to engage in specific reactions that differentiate it from these similar compounds, making it a valuable intermediate in organic synthesis and industrial applications.

XLogP3

-0.9

Dates

Last modified: 02-18-2024

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